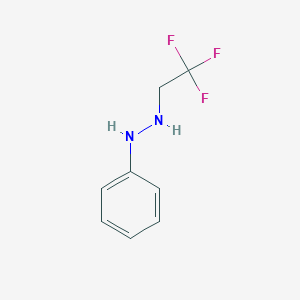
1-Phenyl-2-(trifluoroethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(trifluoroethyl)hydrazine is a hydrazine-based compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol This compound is characterized by the presence of a phenyl group and a trifluoroethyl group attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(trifluoroethyl)hydrazine typically involves the reaction of phenylhydrazine with a trifluoroethylating agent. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the toxic nature of hydrazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-(trifluoroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced derivatives.
Substitution: The phenyl and trifluoroethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(trifluoroethyl)hydrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of fluorinated pyridazines and fluoroalkyl hydrazones of β-phosphonates.
Biology: The compound is used to study interactions with heme proteins and other biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethylhydrazine: Similar in structure but lacks the phenyl group.
Phenylhydrazine: Contains the phenyl group but lacks the trifluoroethyl group.
Uniqueness
1-Phenyl-2-(trifluoroethyl)hydrazine is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9F3N2 |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
1-phenyl-2-(2,2,2-trifluoroethyl)hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-12-13-7-4-2-1-3-5-7/h1-5,12-13H,6H2 |
InChI-Schlüssel |
VLJSOYKIPSICTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


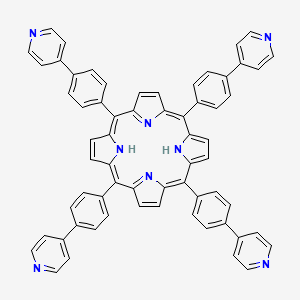
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)

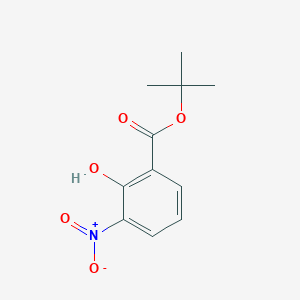
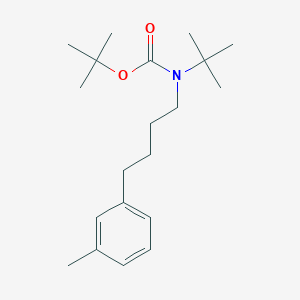
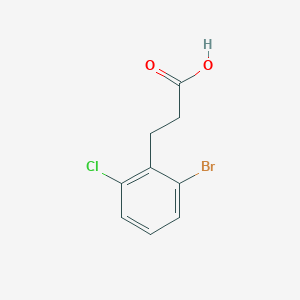
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)
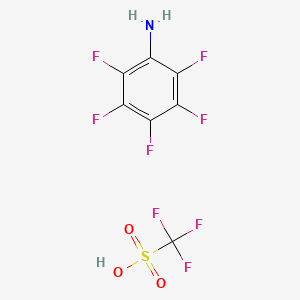
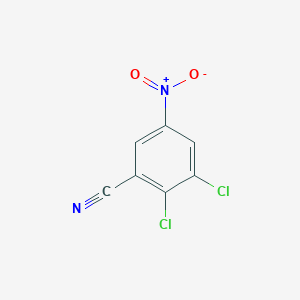
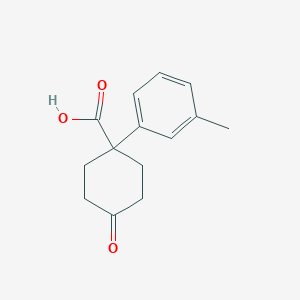
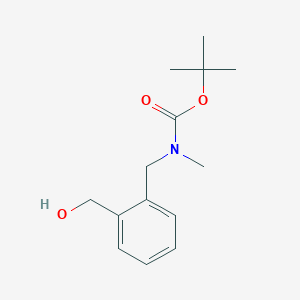
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
